molecular formula C12H8Cl3F3N2O B2681997 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-15-8

4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B2681997
CAS RN: 318959-15-8
M. Wt: 359.55
InChI Key: LIZVBBQENBMZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrazole ring substituted with chloromethyl, dichlorophenoxy, and trifluoromethyl groups. These substituents could significantly affect the compound’s chemical behavior .


Chemical Reactions Analysis

As a halogenated pyrazole, this compound could potentially undergo a variety of chemical reactions, including nucleophilic substitutions or eliminations. The exact reactions would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of halogens might make it relatively dense and possibly volatile. The exact properties could be determined experimentally .

Scientific Research Applications

Use in Immunohistochemistry, ELISA, and Immunocytochemistry

This compound, due to its 2,4-Dichlorophenoxyacetic acid component, can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . These techniques are widely used in the field of immunology and cell biology to detect the presence of specific proteins in cells or tissues.

Use in Herbicides

2,4-Dichlorophenoxyacetic acid (2,4-D), a component of the compound, is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and the third most commonly used in North America .

Use in Plant Research

2,4-D is an important synthetic auxin, often used in laboratories for plant research and as a supplement in plant cell culture media such as MS medium . It is absorbed through the leaves and is translocated to the meristems of the plant, causing uncontrolled, unsustainable growth, leading to eventual plant death .

Use in Adsorption Studies

The compound can be used in adsorption studies. For instance, kinetic parameters were measured in a batch adsorber to analyze the adsorption rates of 2,4-D and 2,4-DNP . The internal diffusion coefficients were determined by comparing the experimental concentration curves with those predicted from surface diffusion model (SDM) and pore diffusion model (PDM) .

Use in Electrochemical Dechlorination

The compound can be used in electrochemical dechlorination studies. For example, the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading .

Mechanism of Action

Without specific context (such as whether this compound is used as a drug, a pesticide, etc.), it’s difficult to predict its mechanism of action. If it’s used as a drug, it would depend on its interactions with biological molecules. If it’s used as a pesticide, it might act by disrupting some vital process in the pest organism .

Safety and Hazards

Like many halogenated organic compounds, this compound could potentially be hazardous. It might be toxic if ingested or inhaled, and it could potentially be harmful to the environment. Proper safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising activity as a drug or pesticide, future research could focus on optimizing its activity, reducing its toxicity, or understanding its mechanism of action .

properties

IUPAC Name

4-(chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3F3N2O/c1-20-11(7(5-13)10(19-20)12(16,17)18)21-9-3-2-6(14)4-8(9)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVBBQENBMZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CCl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.